molecular formula C22H22FN3O5S2 B2848496 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate CAS No. 877642-23-4

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate

Cat. No. B2848496
M. Wt: 491.55
InChI Key: PSRXWPWNRRFLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen. It also has an amide group, a pyran ring, and a fluorophenyl group. These functional groups could potentially give the compound various chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, the amide group, the pyran ring, and the fluorophenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis or condensation reactions. The thiadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might make the compound more lipophilic, affecting its solubility and distribution in the body .

Scientific Research Applications

Anti-Cancer Activity

Research on similar compounds has shown promise in anti-cancer activity. For instance, compounds derived from benzo[b]pyran, containing fluoro substituents, have been tested against lung, breast, and CNS cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that structurally related compounds, including those with pyran rings and specific functional groups, may also possess anticancer properties.

Antioxidant and Anticancer Properties

Another study on triazolo-thiadiazoles, compounds sharing a thiadiazole moiety, found that these exhibited potent antioxidant and anticancer activities. Specifically, their effects on hepatocellular carcinoma cell lines indicated dose-dependent cytotoxic effects, suggesting potential therapeutic applications (Sunil et al., 2010).

Synthetic Pathways and Heterocyclic Chemistry

The synthesis and investigation of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates lead to the production of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the versatility and reactivity of compounds containing thiadiazole and pyran units (Mohareb et al., 2004). This research underscores the significance of such compounds in developing novel heterocyclic structures with potential biological applications.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its biological activity, and optimizing its synthesis process .

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5S2/c1-3-14(4-2)20(29)24-21-25-26-22(33-21)32-12-16-10-17(27)18(11-30-16)31-19(28)9-13-5-7-15(23)8-6-13/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRXWPWNRRFLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate

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